Methyl 3,5-dichloropyridine-4-carboxylate
Overview
Description
Methyl 3,5-dichloropyridine-4-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is characterized by a six-membered aromatic heterocyclic ring, pyridine, containing one nitrogen atom. At positions 3 and 5 of the ring, chlorine atoms are attached, and a methyl group is linked to the carbonyl group at the fourth position of the pyridine ring through an ester linkage.
Scientific Research Applications
Methyl 3,5-dichloropyridine-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloropyridine-4-carboxylate involves its interaction with CDK9. It acts as a CDK9 inhibitor by binding to the ATP-binding site of the protein . Through this interaction, it prevents the protein from phosphorylating its target substrates, which are indispensable for cell division .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dichloropyridine-4-carboxylate can be synthesized through various methods. One common approach involves the esterification of 3,5-dichloropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 5 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Hydrolysis: 3,5-dichloropyridine-4-carboxylic acid and methanol.
Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 3,5-Dichloropyridine-4-carboxylic acid methyl ester
- Methyl 3,5-dichloroisonicotinate
- 3,5-Dichloro-4-pyridinecarboxaldehyde
- 2-Bromo-6-methylpyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Uniqueness: Methyl 3,5-dichloropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and an ester group allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
methyl 3,5-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQQMUAXUCZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584889 | |
Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-72-9 | |
Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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